[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Fluoro Group: The fluoro group is introduced into the pyrazole ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Morpholine Moiety: The morpholine moiety is attached to the pyrazole ring through nucleophilic substitution reactions, typically using morpholine and suitable alkylating agents.
Final Assembly: The final step involves the coupling of the pyrazole and morpholine moieties through a series of condensation reactions, often facilitated by catalysts and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can be compared with other similar compounds, such as:
1,3-Dimethyl-5-fluoropyrazole: Shares the pyrazole core but lacks the morpholine moiety.
3-(Morpholin-4-yl)propylamine: Contains the morpholine moiety but lacks the pyrazole ring.
Fluorinated Pyrazole Derivatives: Similar in structure but may have different substituents on the pyrazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23FN4O |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H23FN4O/c1-11-12(13(14)17(2)16-11)10-15-4-3-5-18-6-8-19-9-7-18/h15H,3-10H2,1-2H3 |
InChI Key |
NMYMENRNBWMYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCCN2CCOCC2)F)C |
Origin of Product |
United States |
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